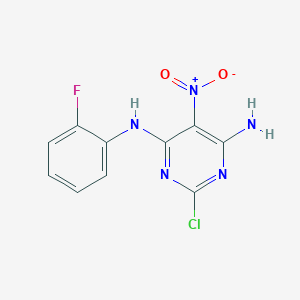

2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

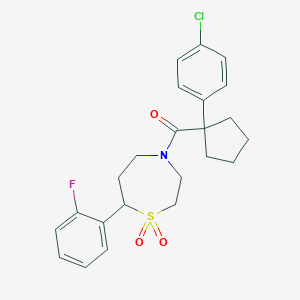

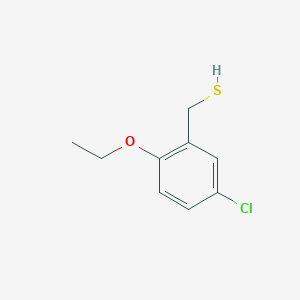

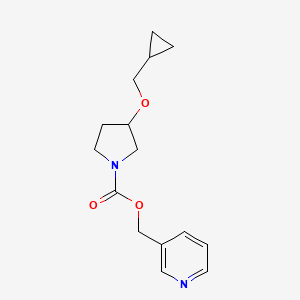

The compound “2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic molecule that contains elements of nitrogen, hydrogen, carbon, chlorine, and fluorine . It likely belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine and benzene .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, the synthesis of certain pyrimidine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents (2-chloro, N4-(2-fluorophenyl), 5-nitro, and 4,6-diamine) are attached to this ring .Wissenschaftliche Forschungsanwendungen

Inhibitors of Dihydrofolate Reductase

- Compounds similar to 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine have been synthesized and evaluated as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown potent inhibitory activity against T. gondii and rat liver DHFR, indicating their potential as antitumor agents (Robson et al., 1997).

Development of Polyimides

- The compound has been used in the synthesis of novel fluorinated diamine monomers for the production of polyimides. These polyimides are characterized by high glass transition temperatures, good thermal stability, and mechanical properties, as well as low moisture absorptions and dielectric constants. Such properties make them suitable for applications in the electronics industry due to their excellent film-forming ability and optical transparency (Yang et al., 2002).

Antiviral Activity

- Pyrimidine derivatives, including those related to the specified compound, have been investigated for their antiviral activities. These studies focus on the inhibition of retrovirus replication in cell culture, demonstrating the potential of such compounds in the development of new antiretroviral medications. The antiviral activity is particularly notable against human immunodeficiency virus and Moloney murine sarcoma virus, highlighting the therapeutic potential of these compounds in treating viral infections (Hocková et al., 2003).

Synthetic Chemistry Applications

- The compound's structure and reactivity have been utilized in synthetic chemistry for the development of various heterocyclic compounds. These include the synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines, showcasing the compound's versatility in facilitating a wide range of chemical reactions and producing compounds with potential biological activities (Kapadia et al., 2007).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity in various chemical reactions. Given the biological activity of many pyrimidine derivatives, this compound could potentially be of interest in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-chloro-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN5O2/c11-10-15-8(13)7(17(18)19)9(16-10)14-6-4-2-1-3-5(6)12/h1-4H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJMIQJOMZMKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2733583.png)

![2-[8-(2-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2733584.png)

![2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2733587.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)

![3-(N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2733595.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)